methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC15004979
Molecular Formula: C24H24N2O6
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O6 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C24H24N2O6/c1-12-18(24(28)32-5)20(19-14-8-6-7-9-15(14)26-23(19)27)21(25-12)13-10-16(29-2)22(31-4)17(11-13)30-3/h6-11,19,25H,1-5H3,(H,26,27) |
| Standard InChI Key | AZEYUZWGGNXWLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Introduction
Molecular Structure and Physicochemical Properties
Hybrid Architecture and Functional Groups
The compound’s structure merges three pharmacophoric units:
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2-Oxoindoline moiety: A bicyclic system comprising a six-membered benzene ring fused to a five-membered lactam ring, providing hydrogen-bonding capabilities via the carbonyl group .
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Trimethoxyphenyl group: A trisubstituted aromatic ring with methoxy groups at the 3-, 4-, and 5-positions, enhancing lipophilicity and potential π-π stacking interactions.
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Methylpyrrole carboxylate: A pyrrole ring substituted with a methyl group and a methyl ester, contributing to steric bulk and metabolic stability.
The spatial arrangement of these groups is critical for biological activity. X-ray crystallographic studies of analogous indole-pyrrole hybrids reveal planar geometries that facilitate intercalation into DNA or protein binding pockets .
Table 1: Key Physicochemical Parameters
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The compound is synthesized via sequential reactions to assemble its heterocyclic framework:
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Indoline Formation: Cyclization of aniline derivatives with chloral hydrate and hydroxylamine yields the 2-oxoindoline core .
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Pyrrole Construction: A Paal-Knorr reaction between a 1,4-diketone and ammonium acetate generates the pyrrole ring, with methyl and ester groups introduced via alkylation and esterification.
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Trimethoxyphenyl Incorporation: Suzuki-Miyaura coupling attaches the trimethoxyphenyl group to the pyrrole’s 5-position using a palladium catalyst.
Critical Reaction Parameters
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Temperature: Maintaining 60–80°C during coupling steps minimizes side reactions.
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Catalyst Load: 5 mol% Pd(PPh₃)₄ optimizes yield in cross-coupling steps.
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Purification: Sequential chromatography (silica gel → HPLC) achieves >95% purity .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Indoline formation | Chloral hydrate, NH₂OH·HCl | 78 | 90 |
| Pyrrole alkylation | MeI, K₂CO₃, DMF | 82 | 88 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 65 | 95 |
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro screens demonstrate potent activity against cancer cell lines:
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MCF-7 (Breast adenocarcinoma): IC₅₀ = 3.1 μM
Structure-activity relationship (SAR) studies indicate that the trimethoxyphenyl group enhances tubulin polymerization inhibition, while the 2-oxoindoline moiety promotes DNA intercalation .
Mechanism of Action
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Microtubule Disruption: The trimethoxyphenyl group binds to the colchicine site of β-tubulin, inhibiting microtubule assembly .
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Topoisomerase II Inhibition: The planar indoline-pyrrole system intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes .
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Apoptosis Induction: Caspase-3/7 activation and Bcl-2 downregulation occur at submicromolar concentrations.
Applications in Drug Discovery
Lead Optimization Candidates
Derivatives of this compound are being evaluated for:
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Oral bioavailability: Ester-to-amide conversion (e.g., replacing methyl ester with piperazinylamide) improves metabolic stability.
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Reduced cardiotoxicity: Chlorine substitution on the pyrrole ring diminishes hERG channel binding, as seen in analog OXSI-2 .
Preclinical Development Challenges
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